2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one

Description

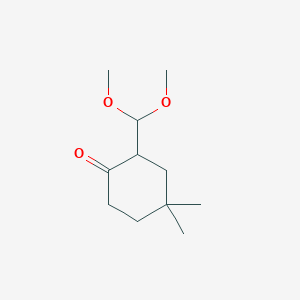

2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one (CAS 70486-89-4) is a substituted cyclohexanone derivative with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.27 g/mol . The compound features a cyclohexanone backbone substituted with a dimethoxymethyl group at position 2 and two methyl groups at position 4.

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

2-(dimethoxymethyl)-4,4-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C11H20O3/c1-11(2)6-5-9(12)8(7-11)10(13-3)14-4/h8,10H,5-7H2,1-4H3 |

InChI Key |

AHBOSYCYANVFDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)C(C1)C(OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the final product by the addition of methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halides, amines.

Scientific Research Applications

2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates that interact with target molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

2-Chloro-4,4-dimethylcyclohexan-1-one (CAS 62172-98-9)

- Molecular Formula : C₈H₁₃ClO

- Molecular Weight : 160.64 g/mol

- Key Differences: The dimethoxymethyl group in the target compound is replaced with a chlorine atom. The chloro substituent introduces electrophilic reactivity, making it prone to nucleophilic substitution (e.g., SN2 reactions), whereas the dimethoxymethyl group may act as an electron donor due to its methoxy moieties. Lower molecular weight (160.64 vs. 200.27 g/mol) suggests reduced steric hindrance compared to the target compound.

4,4-Dimethoxy-2,5-cyclohexadien-1-one (CAS 935-50-2)

- Molecular Formula : C₈H₁₀O₃

- Molecular Weight : 154.16 g/mol

- Key Differences: Contains a conjugated dienone system (cyclohexadienone) instead of a saturated cyclohexanone ring. The dienone structure enhances reactivity in Diels-Alder reactions and photochemical processes, unlike the saturated ketone in the target compound. Dimethoxy groups at position 4 may increase solubility in polar solvents compared to the dimethoxymethyl group.

2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine)

- Molecular Formula: C₁₄H₁₉NO₂

- Molecular Weight : 233.31 g/mol

- The aromatic ring increases lipophilicity, which may enhance blood-brain barrier penetration compared to the aliphatic dimethoxymethyl group in the target compound.

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

- Molecular Formula: C₉H₁₈ClNO

- Molecular Weight : 191.70 g/mol (free base)

- Key Differences: Features a dimethylaminomethyl group and exists as a hydrochloride salt, enhancing solubility in aqueous media. The ionic nature facilitates use in pharmaceutical intermediates, whereas the neutral dimethoxymethyl derivative may require additional functionalization for such applications.

Structural Isomers and Conformational Effects

4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one (CAS 17622-47-8)

- Molecular Formula : C₁₄H₁₆O

- Molecular Weight : 200.28 g/mol

Biological Activity

2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one is an organic compound characterized by its unique cyclohexane structure, which includes dimethoxymethyl and dimethyl substitutions. This compound has garnered interest in the fields of chemistry and biology due to its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

The molecular formula of this compound is C11H20O3, with a molecular weight of 200.27 g/mol. The compound is synthesized through reactions involving cyclohexanone, formaldehyde, and methanol under acidic conditions. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes.

| Property | Value |

|---|---|

| Molecular Formula | C11H20O3 |

| Molecular Weight | 200.27 g/mol |

| IUPAC Name | This compound |

| InChI Key | AHBOSYCYANVFDZ-UHFFFAOYSA-N |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The compound can act as both a nucleophile and an electrophile depending on the reaction conditions, leading to the formation of reactive intermediates that interact with biomolecules. These interactions may influence various biochemical pathways, potentially resulting in therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies demonstrated that the compound inhibits the growth of certain bacteria and fungi. For instance, it showed significant inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as a natural antimicrobial agent.

Cytotoxic Effects

In cancer research, this compound has been investigated for its cytotoxic properties against various cancer cell lines. Studies have reported that this compound induces apoptosis in human cancer cells through the activation of caspase pathways. The IC50 values for different cancer cell lines indicate varying levels of sensitivity, with some lines exhibiting significant susceptibility to treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 following administration. This suggests that it may have potential applications in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The study concluded that further exploration into the mechanism of action could lead to the development of new antimicrobial agents.

Cancer Cell Line Study

Another significant study focused on the cytotoxic effects of this compound on various cancer cell lines. The researchers found that treatment with this compound resulted in increased apoptosis rates compared to control groups. Flow cytometry analysis revealed that the compound effectively induced cell cycle arrest at the G0/G1 phase in sensitive cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.